Cas no 70639-48-4 (D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-)
70639-48-4 structure
Product Name:D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-
N.o CAS:70639-48-4
MF:C20H39N5O7
MW:461.552965402603
CID:564898
PubChem ID:216268
Update Time:2025-04-19
D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy- Propriedades químicas e físicas
Nomes e Identificadores
-
- (2S,3S,4S,5S)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(ethylamino)-5-methyloxane-3,5-diol
- D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®
- BAY V1 4718
- Etisomicin [INN:BAN]
- O-3-Deoxy-3-(ethylamino)-4-C-methyl-beta-L-arabinopyranosyl-(1->4)-o-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1->6))-2-deoxy-L-streptamine
- O-3-Deoxy-3-(ethylamino)-4-C-methyl-beta-L-arabinopyranosyl-(1-4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-6))-2-deoxy-L-streptamine
- UNII-0BZK9FE5DE
- Etisomicin
- 0BZK9FE5DE
- 70639-48-4
- Q27236588
- NS00122912
- DTXSID40220922
- O-3-DEOXY-3-(ETHYLAMINO)-4-C-METHYL-B-L-ARABINOPYRANOSYL-(1->4)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-.ALPHA.-D-GLYCERO-HEX-4-ENOPYRANOSYL-(1->6))-2-DEOXY-L-STREPTAMINE
- ETISOMICIN [INN]
- BAY-V1-4718
- D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-
-
- Inchi: 1S/C20H39N5O7/c1-3-25-17-14(27)19(29-8-20(17,2)28)32-16-12(24)6-11(23)15(13(16)26)31-18-10(22)5-4-9(7-21)30-18/h4,10-19,25-28H,3,5-8,21-24H2,1-2H3
- Chave InChI: KOBHYGXJFZRQFP-UHFFFAOYSA-N
- SMILES: CCNC1C(O)(C)COC(OC2C(O)C(OC3C(N)CC=C(CN)O3)C(N)CC2N)C1O
Propriedades Computadas
- Massa Exacta: 461.285
- Massa monoisotópica: 461.285
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 8
- Contagem de aceitadores de ligações de hidrogénio: 12
- Contagem de Átomos Pesados: 32
- Contagem de Ligações Rotativas: 7
- Complexidade: 658
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 11
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: -4.7
- Superfície polar topológica: 214A^2
Propriedades Experimentais
- Índice de Refracção: 1.604
D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy- Literatura Relacionada
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
70639-48-4 (D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-) Produtos relacionados
- 32385-11-8(Sisomicin)
- 56391-56-1(Netilmicin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornecedores recomendados
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
烟台朗裕新材料科技有限公司
Membro Ouro
CN Fornecedor
Reagente